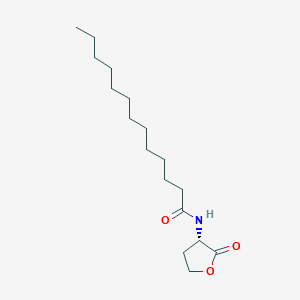

N-tridecanoyl-L-Homserine lactone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Tridecanoyl-L-Homserinlacton: ist ein Mitglied der N-Acyl-Homserinlacton-Familie, die als Signalmoleküle bei der bakteriellen Quorum-Sensing eine Rolle spielen. Diese Verbindung zeichnet sich durch eine seltene ungerade Anzahl von Kohlenstoffatomen in der Acyl-Seitenkette aus und wird in Spurenmengen sowohl von Wildtyp- als auch von Mutantenstämmen von Yersinia pseudotuberculosis produziert . Quorum-Sensing ist ein Regulationssystem, das die Genexpression als Reaktion auf die Zelldichte steuert und eine entscheidende Rolle in der bakteriellen Kommunikation und Pathogenese spielt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: N-Tridecanoyl-L-Homserinlacton kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Acylierung von Homserinlacton mit Tridecansäure beinhalten. Die Reaktion beinhaltet typischerweise die Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Amidbindung zwischen dem Homserinlacton und der Tridecansäure zu erleichtern .

Industrielle Produktionsmethoden: Die in Laboratorien verwendeten Syntheseverfahren können für industrielle Zwecke hochskaliert werden, wobei ähnliche Reaktionsbedingungen und Reinigungsverfahren eingesetzt werden .

Analyse Chemischer Reaktionen

Reaktionstypen: N-Tridecanoyl-L-Homserinlacton durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Der Lactonring kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Hydroxysäure und das Amid zu ergeben.

Oxidation: Die Verbindung kann oxidiert werden, um funktionelle Gruppen wie Hydroxyl- oder Carbonylgruppen an der Acyl-Seitenkette einzuführen.

Substitution: Die Acyl-Seitenkette kann Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen oder die Kettenlänge zu modifizieren

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen, wie z. B. Salzsäure oder Natriumhydroxid.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Substitution: Verschiedene Nucleophile oder Elektrophile, abhängig von der gewünschten Substitution

Hauptprodukte:

Hydrolyse: Hydroxysäure und Amid.

Oxidation: Hydroxylierte oder carbonylierte Derivate.

Substitution: Modifizierte Acyl-Seitenketten-Derivate

Wissenschaftliche Forschungsanwendungen

N-Tridecanoyl-L-Homserinlacton hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Synthese und Reaktivität von N-Acyl-Homserinlactonen.

Biologie: Untersucht auf seine Rolle bei der bakteriellen Quorum-Sensing und seine Auswirkungen auf die Genexpression und das bakterielle Verhalten.

Medizin: Erforscht auf sein Potenzial bei der Entwicklung von Anti-Virulenz-Therapien, die auf Quorum-Sensing-Pfade abzielen, um die bakterielle Pathogenität zu hemmen.

Industrie: Verwendung bei der Entwicklung von Biosensoren und analytischen Methoden zum Nachweis von Quorum-Sensing-Molekülen .

Wirkmechanismus

N-Tridecanoyl-L-Homserinlacton übt seine Wirkung über Quorum-Sensing aus, ein Prozess, bei dem Bakterien auf der Grundlage der Populationsdichte miteinander kommunizieren und ihr Verhalten koordinieren. Die Verbindung bindet an spezifische Rezeptorproteine, wie z. B. LuxR-artige Transkriptionsregulatoren, die dann die Expression von Zielgenen aktivieren oder unterdrücken, die an verschiedenen physiologischen Prozessen beteiligt sind, darunter Virulenz, Biofilmbildung und die Produktion von Sekundärmetaboliten .

Wirkmechanismus

N-tridecanoyl-L-Homserine lactone exerts its effects through quorum sensing, a process where bacteria communicate and coordinate their behavior based on population density. The compound binds to specific receptor proteins, such as LuxR-type transcriptional regulators, which then activate or repress the expression of target genes involved in various physiological processes, including virulence, biofilm formation, and secondary metabolite production .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- N-Decanoyl-L-Homserinlacton

- N-Dodecanoyl-L-Homserinlacton

- N-Tetradecanoyl-L-Homserinlacton

Vergleich: N-Tridecanoyl-L-Homserinlacton ist aufgrund seiner seltenen ungeraden Anzahl von Kohlenstoffatomen in der Acyl-Seitenkette einzigartig, was es von anderen N-Acyl-Homserinlactonen unterscheidet, die typischerweise eine gerade Anzahl von Kohlenstoffatomen in der Acyl-Seitenkette aufweisen. Dieser strukturelle Unterschied kann seine Bindungsaffinität zu Rezeptorproteinen und seine gesamte biologische Aktivität beeinflussen .

Biologische Aktivität

N-Tridecanoyl-L-homoserine lactone (N-C13-HSL) is a member of the N-acyl homoserine lactones (AHLs) family, which are crucial signaling molecules in bacterial quorum sensing. These compounds play significant roles in regulating gene expression and influencing various biological processes in both prokaryotic and eukaryotic organisms. This article delves into the biological activity of N-tridecanoyl-L-homoserine lactone, highlighting its mechanisms, effects on plant and animal systems, and relevant research findings.

Overview of N-Tridecanoyl-L-Homoserine Lactone

N-Tridecanoyl-L-homoserine lactone is characterized by its long carbon chain (13 carbons) attached to a homoserine lactone structure. This compound is synthesized by various Gram-negative bacteria and serves as a key player in their communication systems. The structural formula can be represented as follows:

- Molecular Formula : C₁₄H₂₅NO₃

- Molecular Weight : 255.36 g/mol

AHLs like N-tridecanoyl-L-homoserine lactone function primarily through interaction with LuxR-type receptors in bacteria. Upon reaching a certain concentration, these molecules bind to their respective receptors, leading to the activation or repression of target genes involved in processes such as biofilm formation, virulence, and bioluminescence.

Quorum Sensing

Quorum sensing is a process that allows bacteria to sense their population density through AHLs. N-tridecanoyl-L-homoserine lactone contributes to this signaling pathway by facilitating coordinated behaviors among bacterial communities. For instance, it has been observed that:

- Biofilm Formation : N-tridecanoyl-L-homoserine lactone enhances biofilm development in certain bacterial strains, which is critical for their survival and pathogenicity .

- Virulence Factor Regulation : This AHL can modulate the expression of virulence factors in pathogens like Pseudomonas aeruginosa, impacting their ability to cause disease .

Effects on Plant Systems

Recent studies have shown that AHLs, including N-tridecanoyl-L-homoserine lactone, influence plant responses significantly. For example:

- Induction of Defense Mechanisms : In Arabidopsis thaliana, exposure to AHLs primes plants for enhanced resistance against bacterial pathogens by promoting callose deposition and phenolic compound accumulation .

- Root Development : AHLs have been implicated in regulating root architecture, enhancing adventitious root formation and lateral root development .

Study 1: Plant Response to AHLs

A study investigated the transcriptomic changes in Arabidopsis thaliana upon treatment with various AHLs, including N-tridecanoyl-L-homoserine lactone. Results indicated significant alterations in gene expression related to stress responses and metabolic pathways .

| Treatment | Number of Genes Affected | Key Responses |

|---|---|---|

| N-C13-HSL | 4347 | Defense priming, root growth modulation |

| Control | 150 | Baseline metabolic activity |

Study 2: Bacterial Communication

In another study focusing on Pseudomonas aeruginosa, it was found that N-tridecanoyl-L-homoserine lactone played a role in modulating the expression of genes associated with biofilm formation and virulence. The study highlighted how varying concentrations of this AHL could lead to different biological outcomes, showcasing its potential as a target for controlling bacterial infections .

Eigenschaften

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]tridecanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16(19)18-15-13-14-21-17(15)20/h15H,2-14H2,1H3,(H,18,19)/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHZLNSEWMAGNV-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)NC1CCOC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.